

A Comparative Analysis of the Neurotoxic Profiles of Efavirenz and Doravirine

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Compound of Interest

Compound Name: Efavirenz

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This guide provides a detailed comparison of the neurotoxic effects of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), **Efavirenz** (EFV) and Doravirine (DOR). While both are effective antiretroviral agents, their central nervous system (CNS) safety profiles differ significantly. This document synthesizes preclinical and clinical data to elucidate the mechanisms of EFV-induced neurotoxicity and highlight the comparatively favorable profile of DOR.

Executive Summary

Efavirenz has been widely associated with a range of neuropsychiatric adverse events, affecting roughly 50% of patients, which can include dizziness, sleep disturbances, depression, and in severe cases, psychosis and suicidal ideation.[1][2] Preclinical studies have identified several mechanisms underlying EFV's neurotoxicity, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and altered calcium homeostasis.[3][4][5] In contrast, Doravirine has demonstrated a significantly better CNS safety profile in clinical trials, with a lower incidence of neuropsychiatric side effects compared to **Efavirenz**. [6][7][8] Preclinical data directly comparing the neurotoxic potential of both drugs is limited, but available evidence suggests a higher safety threshold for Doravirine.[9][10][11]

Quantitative Data Comparison

The following tables summarize key quantitative findings from preclinical and clinical studies, illustrating the differential neurotoxic effects of **Efavirenz** and Doravirine.

Table 1: Preclinical Neurotoxicity of **Efavirenz**

Parameter	Efavirenz Concentration	Effect	Cell/Animal Model	Source
Neuronal Viability	50 μ M	Reduced cell viability	Primary rat cortical neurons	[12]
Dendritic Morphology	20 μ M	Dendritic simplification	Primary rat cortical neurons	[12]
Mitochondrial Respiration	10 μ M and 25 μ M	Acutely decreases O ₂ consumption	SH-SY5Y (neuroblastoma cells)	[13]
ATP Production	10 μ M and 25 μ M	Reduces ATP levels	SH-SY5Y cells, primary neurons	[4][14]
Reactive Oxygen Species (ROS)	Concentration-dependent	Enhances ROS generation	SH-SY5Y cells, U-251MG (glioma cells)	[13]
Mitochondrial Membrane Potential	Concentration-dependent	Undermines mitochondrial membrane potential	SH-SY5Y cells, U-251MG (glioma cells)	[4][13]
Neuronal Autophagy	Induces autophagy	SH-SY5Y cells, primary neurons	[14]	
Endoplasmic Reticulum Stress	Pharmacologically relevant concentrations	Induces ER stress	Human brain endothelial cells	[5][15]

Table 2: Comparative Developmental Toxicity in Zebrafish Embryos

Parameter	Doravirine (DOR)	Efavirenz (EFV)	Key Finding	Source
Survival Rate (48 hpf)	88% (10 µM)	63% (10 µM)	DOR shows significantly lower mortality.	[11]
Hatching Rate (72 hpf)	96% (10 µM)	11% (10 µM)	EFV strongly reduces hatching even at sub-therapeutic doses.	[10]
Apoptosis in Head Region	Enhanced at therapeutic doses	More severely enhanced at sub-therapeutic doses	Both induce apoptosis, but EFV's effect is more pronounced.	[10]
Locomotor Behavior	Perturbed at therapeutic doses	Perturbed at sub-therapeutic doses	Both affect locomotor behavior, indicating potential neurotoxicity.	[10]

Table 3: Clinical Comparison of Neuropsychiatric Adverse Events

Adverse Event	Doravirine (100mg)	Efavirenz (600mg)	Study
Any CNS Symptom	22.2%	43.5%	Phase 2b clinical trial[6]
Dizziness	9.3%	27.8%	Phase 2b clinical trial[6]
Abnormal Dreams	5.6%	16.7%	Phase 2b clinical trial[6]
Nightmares	5.6%	8.3%	Phase 2b clinical trial[6]
Insomnia	6.5%	2.8%	Phase 2b clinical trial[6]

Experimental Protocols

In Vitro Neuronal Viability and Morphology Assay

- Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.
- Drug Exposure: Neurons are treated with varying concentrations of **Efavirenz** or other antiretrovirals.
- Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.
- Morphology Assessment: Dendritic morphology is analyzed by immunofluorescence staining for neuronal markers like MAP2, followed by imaging and quantification of dendritic length and branching.[12]

Mitochondrial Function Assays

- Oxygen Consumption: Real-time oxygen consumption rates in cultured neurons or glial cells are measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer following the addition of **Efavirenz**.[13]

- **ATP Levels:** Intracellular ATP concentrations are determined using luminescence-based ATP detection kits.[\[14\]](#)
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Changes in $\Delta\Psi_m$ are assessed using fluorescent dyes like JC-1 or TMRE, where a shift in fluorescence indicates mitochondrial depolarization.[\[4\]](#)

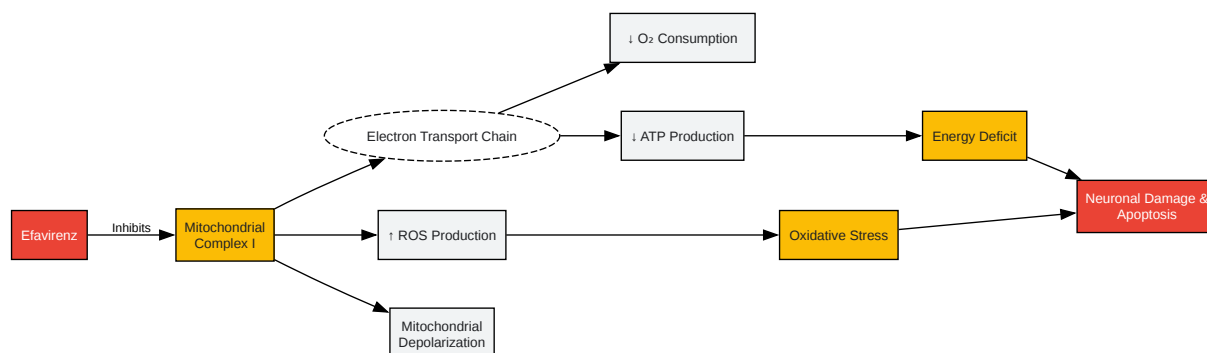
Zebrafish Embryo Developmental Toxicity Assay

- **Embryo Exposure:** Zebrafish embryos at the gastrula stage are exposed to a range of concentrations of Doravirine and **Efavirenz**.[\[11\]](#)
- **Survival and Morphology:** Embryo survival is monitored at 24 and 48 hours post-fertilization (hpf), and morphological abnormalities are recorded.[\[11\]](#)
- **Hatching Rate:** The percentage of hatched embryos is determined at 72 hpf.[\[10\]](#)
- **Apoptosis Detection:** Apoptotic cells in the developing head are visualized by staining with acridine orange.[\[9\]](#)
- **Locomotor Activity:** Larval movement is tracked and quantified to assess behavioral changes.[\[10\]](#)

Signaling Pathways and Mechanisms of Neurotoxicity

Efavirenz-Induced Mitochondrial Dysfunction

Efavirenz is known to impair mitochondrial function in neurons and glial cells.[\[4\]](#)[\[13\]](#)[\[16\]](#) It directly inhibits Complex I of the electron transport chain, leading to a cascade of detrimental effects.[\[16\]](#) This inhibition reduces oxygen consumption and ATP production, increases the generation of reactive oxygen species (ROS), and causes mitochondrial membrane depolarization.[\[4\]](#)[\[13\]](#)[\[14\]](#) The resulting energy deficit and oxidative stress can trigger neuronal damage and apoptosis. Interestingly, glial cells appear to be more resilient to EFV-induced energy depletion as they can upregulate glycolysis to compensate for mitochondrial inhibition, a response not observed in neurons.[\[4\]](#)[\[13\]](#)

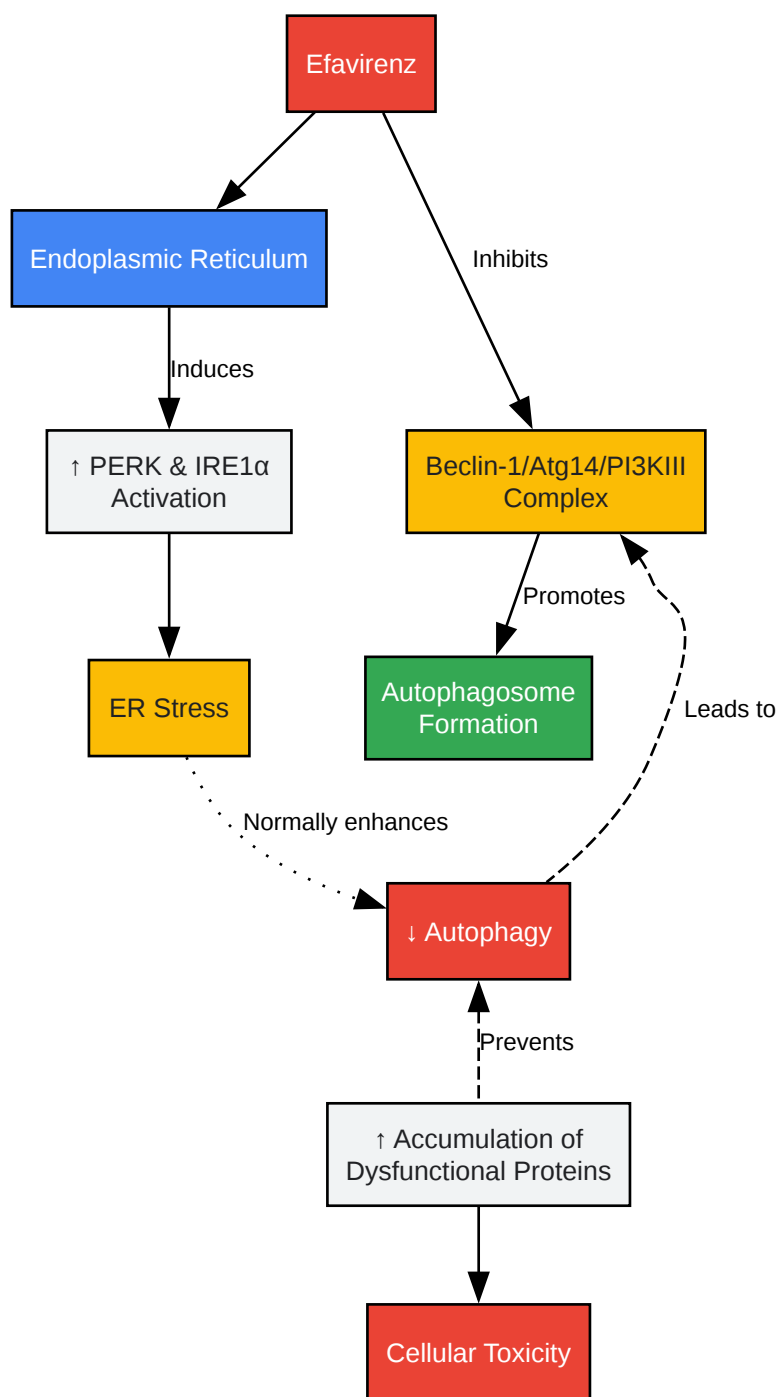


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Caption: **Efavirenz**-induced mitochondrial dysfunction pathway.

Efavirenz-Induced Endoplasmic Reticulum (ER) Stress and Dysregulated Autophagy

Efavirenz can induce ER stress in brain microvascular endothelial cells by activating the PERK and IRE1 α signaling pathways.[5][17] ER stress is a cellular response to the accumulation of misfolded proteins. Paradoxically, while ER stress typically enhances autophagy (a cellular recycling process), **Efavirenz** has been shown to diminish autophagic activity.[5] This dysregulation is thought to occur through the inhibition of the Beclin-1/Atg14/PI3KIII complex, which is crucial for the formation of autophagosomes.[5][17] The inhibition of autophagy, a protective mechanism, can exacerbate the accumulation of dysfunctional proteins and organelles, contributing to the neurotoxic effects of **Efavirenz**.



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Caption: **Efavirenz**-induced ER stress and dysregulated autophagy.

Conclusion

The available evidence strongly indicates that **Efavirenz** possesses significant neurotoxic potential, mediated through multiple mechanisms including mitochondrial dysfunction and ER stress. Its major metabolite, 8-hydroxy-**efavirenz**, may be even more neurotoxic than the parent compound.[3][18] In stark contrast, Doravirine has consistently demonstrated a more favorable CNS safety profile in clinical settings, with a significantly lower incidence of neuropsychiatric adverse events.[6][7][8] While preclinical mechanistic studies on Doravirine are less extensive, comparative studies in animal models support its superior safety profile.[9][10][11] For researchers and drug development professionals, these findings underscore the importance of considering neurotoxicity in the development of new antiretroviral therapies and highlight Doravirine as a safer alternative to **Efavirenz** concerning CNS-related side effects.

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